tert-Butyl 3-(pentylamino)propanoate
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Overview
Description
tert-Butyl 3-(pentylamino)propanoate is a chemical compound with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol It is an ester derivative of β-alanine, where the amino group is substituted with a pentyl group and the carboxyl group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl 3-(pentylamino)propanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . This method is widely used due to its simplicity and high yield.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters . This technique allows for better control of reaction conditions and can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of continuous flow reactors, which provide several advantages over traditional batch processes. These reactors allow for precise control of reaction parameters, leading to higher yields and reduced waste. Additionally, the use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pentylamino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields β-alanine and tert-butyl alcohol, while oxidation of the amino group can produce nitroso or nitro derivatives.
Scientific Research Applications
tert-Butyl 3-(pentylamino)propanoate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pentylamino)propanoate involves its interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The amino group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl 3-(pentylamino)propanoate can be compared with other similar compounds, such as:
tert-Butyl 3-(methylamino)propanoate: This compound has a shorter alkyl chain on the amino group, which may affect its reactivity and biological activity.
tert-Butyl 3-(ethylamino)propanoate: Similar to the methyl derivative, the ethyl group provides different steric and electronic effects compared to the pentyl group.
tert-Butyl 3-(butylamino)propanoate: The butyl group is shorter than the pentyl group, which may influence the compound’s solubility and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 3-(pentylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-5-6-7-9-13-10-8-11(14)15-12(2,3)4/h13H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPARCAWZVQLVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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